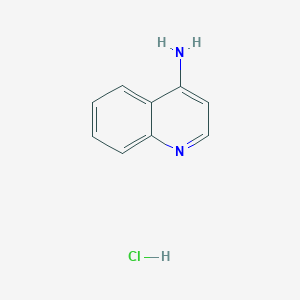

Quinolin-4-amine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

quinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZIHPAAJVXCAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482647 | |

| Record name | quinolin-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35654-61-6 | |

| Record name | 4-Quinolinamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35654-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolin-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Quinolin 4 Amine Hydrochloride and Its Derivatives

Classical and Established Synthetic Routes to 4-Aminoquinolines

The foundational methods for constructing the quinoline (B57606) ring system were developed from the late 19th to the mid-20th century. These reactions, while traditional, remain fundamental in organic synthesis and provide the basis for many modern adaptations. They typically generate 4-hydroxyquinolines (or their tautomeric 4-quinolone form), which are key intermediates that can be converted to 4-aminoquinolines via subsequent steps, such as chlorination followed by amination.

Gould-Jacobs Reaction and Variants

The Gould-Jacobs reaction, first reported in 1939, is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org The process begins with the condensation of an aniline (B41778) with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylidenemalonate. wikipedia.orgmdpi.com This initial step involves the substitution of the ethoxy group by the aniline nitrogen, forming an anilidomethylenemalonic ester. wikipedia.org

The subsequent step is a thermal cyclization of this intermediate, which proceeds through a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve the saponification (hydrolysis) of the ester group to a carboxylic acid, followed by decarboxylation upon heating to yield the desired 4-hydroxyquinoline. wikipedia.orgwikidoc.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.orgwikipedia.org However, a notable challenge is the regioselectivity when using asymmetrically substituted anilines, which can lead to a mixture of products. mdpi.com

Mechanism of the Gould-Jacobs Reaction

Condensation: Nucleophilic attack by the aniline's nitrogen on the malonic ester derivative, followed by the elimination of ethanol (B145695). wikipedia.org

Cyclization: A 6-electron electrocyclization reaction upon heating. wikipedia.org

Aromatization: Elimination of a second molecule of ethanol to form the quinoline ring. wikipedia.org

Hydrolysis & Decarboxylation: Saponification of the ester and subsequent removal of the carboxyl group to yield the final 4-hydroxyquinoline. wikipedia.org

Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgrsc.org The reaction pathway is highly dependent on temperature. At lower temperatures (around room temperature), the reaction yields a β-aminoacrylate, which is the kinetic product. wikipedia.org This intermediate can then be cyclized at high temperatures (approx. 250 °C) to form a 4-hydroxyquinoline. wikipedia.orgnih.govsynarchive.com Conversely, heating the initial reactants at a more moderate temperature (above 100°C), often in the presence of a strong acid, leads to the formation of a β-ketoanilide intermediate, which cyclizes to a 2-hydroxyquinoline (B72897) (Knorr synthesis). mdpi.comwikipedia.org

The mechanism for the formation of the 4-hydroxyquinoline product begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base. wikipedia.orgiipseries.org This is followed by an electrocyclic ring-closing reaction, which is typically the rate-determining step. wikipedia.orgrsc.org The final product is often represented as 4-hydroxyquinoline, but it exists in equilibrium with its more stable 4-quinolone keto form. wikipedia.org

Biere-Seelen and Dieckmann Condensations

The Biere-Seelen synthesis , developed in 1979, provides a route to quinolin-4-ones starting from methyl anthranilate. mdpi.com The process commences with a Michael addition of the anthranilate to dimethyl acetylenedicarboxylate, producing an enaminoester. mdpi.comekb.eg This intermediate then undergoes cyclization in the presence of a strong base to yield the quinolin-4-one core structure. mdpi.com

The Dieckmann condensation is an intramolecular cyclization of a diester, facilitated by a base, to form a β-ketoester. mdpi.comresearchgate.net While a general reaction, it can be strategically employed in multi-step syntheses to construct the requisite cyclic precursors for quinolin-4-ones. mdpi.com

Snieckus and Camps Reactions

The Snieckus reaction is a valuable method for producing 3-substituted quinolin-4-ones. mdpi.com It involves the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.comresearchgate.net This imine is typically used directly in the next step without extensive purification. mdpi.com Treatment with a strong base, such as lithium diisopropylamide (LDA), promotes cyclization to the quinolin-4-one. mdpi.com The availability of various substituted anthranilic acid amides makes this an attractive route. mdpi.com

The Camps reaction , reported in 1899, utilizes the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.comwikipedia.org A key feature of this reaction is that, depending on the substrate's structure and the reaction conditions, it can yield either a quinolin-4-one or a quinolin-2-one. mdpi.comresearchgate.net The mechanism proceeds via an intramolecular aldol-type condensation. mdpi.com

Nucleophilic Aromatic Substitution Strategies

Perhaps the most direct and widely used method for synthesizing 4-aminoquinoline (B48711) derivatives is through nucleophilic aromatic substitution (SNAr). nih.gov This strategy typically starts with a 4-chloroquinoline (B167314), which is itself often prepared from the corresponding 4-hydroxyquinoline. The chlorine atom at the 4-position is an effective leaving group, making the carbon susceptible to nucleophilic attack by an amine. nih.govfrontiersin.org

The direct coupling of a 4-chloroquinoline with a primary or secondary amine is a common practice. nih.govnih.gov These reactions can be performed under various conditions:

Conventional Heating: Often requires high temperatures (>120°C) and long reaction times, using solvents like DMF or alcohols. nih.govfrontiersin.org

Catalysis: The use of Brønsted or Lewis acids can facilitate the reaction, allowing for higher yields and simpler procedures. nih.gov

Microwave/Ultrasound: These energy sources can significantly accelerate the reaction, leading to shorter times and often improved yields. nih.gov

This SNAr approach is highly versatile, allowing for the introduction of a wide variety of alkyl and aryl amino side chains at the 4-position, leading directly to the desired 4-aminoquinoline products. nih.gov

Modern and Green Chemistry Approaches in Quinolin-4-amine Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable, efficient, and environmentally benign processes. This has led to the emergence of several modern approaches for quinolin-4-amine synthesis that align with the principles of green chemistry. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular technique for accelerating organic reactions. numberanalytics.com In the context of quinoline synthesis, it dramatically reduces reaction times from hours to minutes and can improve yields while minimizing solvent usage and by-product formation. mdpi.comresearchgate.netrsc.org Microwave-assisted methods have been successfully applied to both the Friedländer synthesis and SNAr reactions to produce quinoline derivatives. rsc.org

Environmentally Benign Catalysts:

Choline Hydroxide (ChOH): This biodegradable and recyclable base has been used for the intramolecular cyclization of 2-cyanophenylamide derivatives to produce 4-aminoquinoline-2-ones in excellent yields. rsc.orgrsc.orgresearchgate.net The reactions are rapid and the workup is straightforward, offering a green alternative to traditional methods. rsc.orgrsc.org

Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite (B579905) K-10 have been used to catalyze multicomponent reactions of anilines, aldehydes, and terminal alkynes under microwave irradiation, yielding quinoline derivatives with high atom economy. rsc.org

Metal Catalysis: Modern palladium-catalyzed reactions, such as the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of amines, provide a direct route to 4-aminoquinolines. nih.govfrontiersin.org This method, using an oxidant like Cu(OAc)₂, has been employed to synthesize known drugs like chloroquine (B1663885) and amodiaquine (B18356) in good yields. nih.govfrontiersin.orgfrontiersin.org Copper catalysts are also used in Ullmann-type couplings and other multicomponent reactions. frontiersin.orgnumberanalytics.com

One-Pot and Multicomponent Reactions: These strategies are inherently green as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources. Various one-pot tandem syntheses have been developed, often assisted by acid or metal catalysts, to construct complex quinoline structures from simple precursors in a single operation. rsc.org

| Method | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted SNAr | Synthesis of 4-aminoquinolines from 4-chloroquinolines and amines. | Microwave irradiation (90–150 °C), solvent-free. | Rapid reaction (90-120 min), high yields (up to 95%), reduced waste. | mdpi.comresearchgate.net |

| Choline Hydroxide Cyclization | Intramolecular cyclization of 2-cyanophenylamide derivatives. | Choline Hydroxide (ChOH), biodegradable base. | Environmentally benign, rapid, high yields, easy workup. | rsc.orgrsc.org |

| Palladium-Catalyzed Dehydrogenation | Dehydrogenative amination of dihydroquinolin-4(1H)-ones. | Pd(OAc)₂, Cu(OAc)₂ (oxidant), 1,10-phenanthroline (B135089) (ligand). | Direct access to 4-aminoquinolines, good functional group tolerance. | nih.govfrontiersin.orgfrontiersin.org |

| Solid Acid Catalysis (MCR) | Multicomponent reaction of anilines, aldehydes, and alkynes. | Montmorillonite K-10, microwave irradiation. | High atom economy, excellent yields, short reaction times. | rsc.org |

Derivatization Strategies for Structural Modification and Functionalization

The quinolin-4-amine scaffold is a versatile platform for chemical modification, allowing for extensive derivatization at both the exocyclic amine and the quinoline ring system. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities. Advanced synthetic methodologies enable precise structural alterations, leading to a wide array of functionalized derivatives.

Amine Functionalization Approaches

The primary amine at the C4 position of the quinoline nucleus is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse functional groups.

Acylation: The reaction of the 4-amino group with acylating agents, such as carboxylic acids or their derivatives, yields N-acyl-4-aminoquinolines. This introduction of an amide bond can significantly alter the compound's lipophilicity and hydrogen bonding capacity. tandfonline.com For instance, α-acyl-β-arylaminoacrylamides can be chemoselectively cyclized to produce polysubstituted 4-aminoquinolines using reagents like the Hendrickson reagent. researchgate.net Another strategy involves modifying the side chain of 4-aminoquinoline with a thiazolidine-4-one ring, which incorporates an amide bond and provides lipophilic character to the molecule. tandfonline.com These modifications have been explored to enhance biological activity, with studies showing that the amide moiety can be favorable for certain therapeutic applications. tandfonline.comnih.gov

Alkylation: The introduction of alkyl groups onto the 4-amino nitrogen can be achieved through various methods. A direct approach involves the N-methylation of the 4-aminoquinoline scaffold. acs.orgresearchgate.net This specific substitution has been explored to modulate the electronic properties and biological profile of the parent compound. acs.org Reductive alkylation provides another route, where a primary or secondary amine, such as N1-(7-chloro-quinolin-4-yl)-propane-1,3-diamine, is reacted with an aldehyde in the presence of a reducing agent to yield N-alkylated derivatives. nih.gov Microwave-assisted methods have also been employed for the efficient coupling of N-methylated secondary amines with a 4-chloroquinoline nucleus to access novel 4-N-methylaminoquinoline analogues. acs.org

Arylation: The direct attachment of aryl groups to the exocyclic amine creates N-aryl-4-aminoquinoline derivatives. While less common than alkylation or acylation, this modification introduces significant steric bulk and electronic changes. Studies involving the reaction of 4-nitroquinoline (B1605747) 1-oxide derivatives with nucleobases have demonstrated the formation of N-aryl linkages, such as 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide, indicating the feasibility of forming C-N bonds between the quinoline moiety and amine groups. aacrjournals.org

Table 1: Examples of Amine Functionalization Reactions for Quinolin-4-amine

| Functionalization Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | α-Acyl-β-arylaminoacrylamides with Hendrickson reagent (hexaphenyloxodiphosphonium triflate). | Polysubstituted 4-aminoquinolines. | researchgate.net |

| Acylation / Cyclization | Introduction of a thiazolidine (B150603) ring onto the lateral side chain. | 4-Aminoquinoline-thiazolidine hybrids. | tandfonline.com |

| Alkylation (Methylation) | In situ tert-butoxycarbonyl (Boc) deprotection–methylation cascade using Red-Al, followed by microwave-assisted fusion with 4-chloroquinoline. | 4-N-Methylaminoquinoline analogues. | acs.org |

| Alkylation (Reductive) | N1-(7-chloro-quinolin-4-yl)-propane-1,3-diamine with an aldehyde in dry methanol. | Side-chain N-alkylated 4-aminoquinolines. | nih.gov |

| Arylation | Reaction of 4-acetoxyaminoquinoline (B1221042) 1-oxide with DNA, leading to adducts. | N-aryl adducts (e.g., with deoxyguanosine). | aacrjournals.org |

Introduction of Diverse Substituents

Functionalization of the quinoline ring itself is a primary strategy for creating derivatives with novel properties. Modern synthetic methods allow for the regioselective introduction of a wide range of substituents at various positions of the heterocyclic core.

Substitution on the Benzo Ring (C5, C6, C7, C8): A straightforward two-step synthesis method has been utilized to create a library of B-ring-substituted 4-hydroxyquinolines, which are precursors to the corresponding 4-aminoquinolines. ucsf.edu This method involves the condensation of a substituted aniline with methoxymethylene Meldrum’s acid, followed by high-temperature cyclization. ucsf.edu This approach allows for the introduction of diverse functional groups at the C5, C6, C7, and C8 positions, although reactions with meta-substituted anilines can yield a mixture of 5- and 7-substituted regioisomers. ucsf.edu

C7-Position Functionalization: The C7 position has been a particular focus for modification. nih.gov Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. Specific methods employed include:

Ullmann Coupling: To generate diaryl ether linkages. nih.gov

Suzuki Coupling: To form biaryl derivatives. nih.gov

Negishi Coupling: To introduce alkylaryl substituents. nih.gov These parallel synthetic methods enable the creation of diverse arrays of 7-substituted 4-aminoquinoline analogs from a common 7-chloroquinoline (B30040) precursor. nih.gov

C3-Position Functionalization: The C3 position of the quinoline ring can also be functionalized. A transition-metal-free method for the C-3 arylation of quinolin-4-ones (precursors to 4-aminoquinolines) has been developed. researchgate.net This reaction uses arylhydrazines as the aryl radical source and air as the oxidant, proceeding smoothly at room temperature without the need for pre-functionalization of the quinoline core. researchgate.net

C2-Position Functionalization: The introduction of substituents at the C2 position is often achieved through multi-component reactions. An imidoylative Sonogashira/cyclization cascade provides a one-pot, three-component route to 2-(alkyl/aryl)-4-aminoquinolines from an o-bromoaniline, an alkyne, and an isocyanide. frontiersin.orgfrontiersin.org This palladium-catalyzed reaction is highly versatile and tolerates a variety of functional groups on all three components. acs.org

Table 2: Methodologies for Introducing Substituents on the Quinoline Ring

| Position | Reaction Type | Substituent Introduced | Key Features | Reference |

|---|---|---|---|---|

| C5, C6, C7, C8 | Condensation and Cyclization | Various groups from substituted anilines. | Two-step synthesis from anilines and Meldrum's acid derivative. | ucsf.edu |

| C7 | Ullmann Coupling | Diaryl ethers. | Parallel synthesis approach from 7-chloroquinoline. | nih.gov |

| C7 | Suzuki Coupling | Biaryl groups. | Palladium-catalyzed cross-coupling. | nih.gov |

| C7 | Negishi Coupling | Alkylaryl groups. | Palladium-catalyzed cross-coupling. | nih.gov |

| C3 | Radical Arylation | Aryl groups. | Transition-metal-free; uses arylhydrazine as aryl source. | researchgate.net |

| C2 | Imidoylative Sonogashira / Cyclization | Alkyl or Aryl groups. | One-pot, three-component reaction (o-bromoaniline, alkyne, isocyanide). | frontiersin.orgacs.org |

Structure Activity Relationship Sar Studies of Quinolin 4 Amine Derivatives

General Principles and Computational Models in SAR Analysis

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of drug discovery, aiming to decipher the link between the chemical structure of a compound and its biological effects. For quinolin-4-amine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. The fundamental principle is that the biological activity of a molecule is dependent on its physicochemical properties, such as electron distribution, stereochemistry, and hydrophobicity, which are in turn dictated by its structural features. rsc.org The quinoline (B57606) ring itself is considered essential for the activity of many of these drugs. firsthope.co.inslideshare.net

Key general observations for quinolin-4-amines include the necessity of the quinoline nucleus and a basic amine group, which is often crucial for the molecule's accumulation in target sites, such as the parasite's food vacuole in the case of antimalarials. firsthope.co.inesr.ie The positioning and nature of substituents on the quinoline ring can dramatically alter a compound's efficacy. orientjchem.org

To refine and accelerate the drug design process, computational models are widely employed. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. mdpi.comnih.gov These models can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. mdpi.com For instance, 2D-QSAR and 3D-QSAR models have been developed for quinoline derivatives to predict their activity against various targets, including Plasmodium falciparum. mdpi.com

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a three-dimensional understanding of SAR. mdpi.com These methods calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The resulting contour maps highlight regions where modifications are likely to enhance or diminish activity, guiding the design of more potent compounds. mdpi.com Molecular docking studies further complement these approaches by simulating the binding of quinoline derivatives to their target proteins, providing insights into specific molecular interactions and binding affinities. nih.govbenthamdirect.comiscientific.org

Positional and Substituent Effects on Biological Activity

The biological profile of quinolin-4-amine derivatives is highly sensitive to the type and position of substituents on the quinoline ring and its associated side chains.

The 2-position of the quinoline ring is a key site for structural modification that significantly influences the biological activity of quinolin-4-amine derivatives. Nucleophilic substitution reactions readily occur at this position, making it an accessible point for chemical diversification. orientjchem.org The introduction of various substituents can modulate the compound's electronic and steric properties, which in turn affects its interaction with biological targets. orientjchem.org

For example, the introduction of heteroaryl groups, such as thiophene (B33073) or pyridine, at the C-2 position has been shown to increase lipophilicity and DNA binding properties, which are often correlated with enhanced anticancer activity. biointerfaceresearch.com Studies have shown that 2-(pyridin-2-yl)quinoline (B8816189) derivatives exhibit significant anticancer activity. orientjchem.org In other contexts, such as antileishmanial activity, modifications at the C-2 position have been explored to improve potency and metabolic stability. Derivatives containing prop-2-en-diol or prop-2-enfluoride groups at this position have shown activity against L. donovani. mdpi.com

Table 1: Effect of C-2 Substitutions on Biological Activity

| Parent Compound/Scaffold | Substitution at 2-Position | Biological Activity | Source |

|---|---|---|---|

| Quinoline-imidazole hybrid | -OCH₃ (electron-donating) | Enhanced antimalarial activity | rsc.org |

| Quinoline-imidazole hybrid | -Cl (electron-withdrawing) | Loss of antimalarial activity | rsc.org |

| Quinoline | 2-α-furyl | Significant anticancer activity | orientjchem.org |

| Quinoline | 2-(pyridin-2-yl) | Significant anticancer activity | orientjchem.org |

| Quinoline | prop-2-en-diol | Active against L. donovani (IC₅₀ = 10.04 µM) | mdpi.com |

| Quinoline | prop-2-enfluoride | Active against L. donovani (IC₅₀ = 6.68 µM) | mdpi.com |

| 1H-Imidazo[4,5-c]quinolin-4-amine | 2-(1-adamantyl) | Allosteric enhancement at A₃AR | nih.gov |

| 1H-Imidazo[4,5-c]quinolin-4-amine | 2-(4-Tetrahydropyranyl) | Allosteric enhancement abolished | nih.gov |

This table is for illustrative purposes and synthesizes findings from the cited sources.

The amino group at the 4-position of the quinoline ring is a critical determinant of biological activity for this class of compounds. slideshare.net SAR studies consistently demonstrate that this group, particularly when part of a dialkylaminoalkyl side chain, is essential for the potent antimalarial activity of drugs like chloroquine (B1663885). firsthope.co.inslideshare.net This basic amino group is thought to be crucial for the accumulation of the drug within the acidic food vacuole of the malaria parasite. firsthope.co.inesr.ie

Modifications to this position can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. firsthope.co.in For instance, replacing the terminal tertiary amino group in the side chain with a secondary amine has been shown to reduce potency against chloroquine-resistant strains of malaria. nih.gov The nature of the substituents on the amino group also affects lipophilicity and membrane-penetrating properties. firsthope.co.in

Recent research has explored the impact of substituting the hydrogen on the 4-amino group itself. Introducing a methyl group to create a 4-methylamino scaffold was investigated to see how altering the delocalization of the lone pair of electrons would affect antiplasmodial activity. acs.org Furthermore, the introduction of aromatic or bulky substituents at the 4-amino position has been noted as a point of interest in drug design for various therapeutic areas. researchgate.net In some cases, replacing the 4-amino nitrogen with sulfur or oxygen atoms significantly alters the basicity of the quinoline ring nitrogen, leading to lower antimalarial potency but an improved selectivity index against resistant strains. nih.gov

Table 2: Influence of Modifications at the 4-Amino Position on Antimalarial Activity

| Base Scaffold | Modification at 4-Position | Effect on Activity/Property | Source |

|---|---|---|---|

| Chloroquine (CQ) analogue | Substitution of 4-N with 4-S or 4-O | Lowered antimalarial potency, improved selectivity index vs. CQR strains | nih.gov |

| 4-Aminoquinoline (B48711) | Replacement of terminal tertiary amine with a secondary amine | Reduced potency vs. CQR strains | nih.gov |

| 4-Aminoquinoline | Introduction of a methyl group on the 4-amino nitrogen | Explored for altered delocalization and biological activity | acs.org |

| 4-Aminoquinoline | Substitution of amino group with dialkylaminoalkyl side chain | Essential for maximum antimalarial activity | slideshare.net |

| 1H-Imidazo[4,5-c]quinoline | 4-(3,5-Dichlorophenylamino) | Allosteric enhancement at A₃AR | nih.gov |

This table synthesizes general findings from the cited research.

The 7-position of the quinoline ring is a critical site for substitution, profoundly influencing the biological activity of 4-aminoquinoline derivatives, especially in the context of antimalarial agents. The substituent at this position can modulate the electronic properties and lipophilicity of the entire molecule. researchgate.netnih.gov

A hallmark of many potent 4-aminoquinoline antimalarials, such as chloroquine, is the presence of a halogen at the 7-position. slideshare.netyoutube.com Electron-withdrawing groups at this position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain. researchgate.netnih.govyoutube.com This change in basicity is believed to be crucial for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the malaria parasite. researchgate.netnih.gov

Studies have systematically evaluated different substituents at the 7-position. Halogens like chlorine, bromine, and iodine generally confer high activity against both chloroquine-susceptible and -resistant strains of P. falciparum. acs.org For example, 7-iodo- and 7-bromo-aminoquinolines were found to be as active as their 7-chloro counterparts. acs.org In contrast, derivatives with a 7-fluoro or 7-trifluoromethyl group were less active, particularly against resistant strains. acs.org The presence of an electron-donating methoxy (B1213986) group at the 7-position often leads to inactive compounds. orientjchem.orgacs.org The antimalarial activity and inhibition of β-hematin formation appear to correlate with the electron-withdrawing capacity (as measured by the Hammett constant) and the lipophilicity of the group at the 7-position. researchgate.netnih.gov

Table 3: Effect of 7-Position Substituents on Antiplasmodial Activity of 4-Aminoquinolines

| 7-Position Substituent | General Effect on Activity vs. P. falciparum | Example IC₅₀ Range (nM) vs. Susceptible Strains | Source |

|---|---|---|---|

| -Cl (Chloro) | High activity | 3 - 12 | acs.org |

| -Br (Bromo) | High activity | 3 - 12 | acs.org |

| -I (Iodo) | High activity | 3 - 12 | acs.org |

| -CF₃ (Trifluoromethyl) | Less active | 15 - 50 | acs.org |

| -F (Fluoro) | Less active | 15 - 50 | acs.org |

| -OCH₃ (Methoxy) | Inactive | 17 - 150 | acs.org |

| -NO₂ (Nitro) | Lowers pKa, but activity varies | Quinoline N pKa = 6.28 | researchgate.netnih.gov |

| -NH₂ (Amino) | Lowers pKa, but activity varies | Quinoline N pKa = 8.36 | researchgate.netnih.gov |

IC₅₀ values and pKa data are derived from studies on specific series of N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines and related compounds. researchgate.netnih.govacs.org

The side chain attached to the 4-amino position of the quinoline nucleus is a key determinant of biological activity, offering a versatile handle for modulating potency, pharmacokinetics, and resistance profiles. firsthope.co.innih.gov SAR studies have extensively demonstrated that the length, flexibility, and basicity of this side chain are critical. acs.orgucsf.edu

For antimalarial 4-aminoquinolines, a basic terminal amino group in the side chain is generally considered essential for activity, as it allows the molecule to become protonated and accumulate in the acidic digestive vacuole of the parasite. firsthope.co.inesr.ie The nature of this terminal amine is also important; replacing a diethylamino group with bulkier or heterocyclic rings (like piperidyl or pyrrolidino) has been shown to substantially increase activity against chloroquine-resistant strains. acs.org

The length of the linker between the two nitrogen atoms is another crucial factor. While the diaminoalkane side chain of chloroquine has a four-carbon chain between the nitrogens (part of a pentyl chain), both shorter and longer chains have been found to restore activity against resistant strains. acs.orgucsf.edu For example, a shortened (N,N-diethyl)-1,3-diaminopropane side chain is known to be effective against drug-resistant malaria. ucsf.edu The incorporation of features that allow for intermolecular hydrogen bonding within the side chain has also been a successful strategy to enhance activity against resistant P. falciparum. nih.gov

Table 4: Effect of Side Chain Modifications on Antimalarial Activity

| Side Chain Modification | Observation | Source |

|---|---|---|

| Chain Length | ||

| Shortened diaminoalkane chains (e.g., diaminopropane) | Can restore activity against resistant strains | ucsf.eduasm.org |

| Lengthened diaminoalkane chains | Can retain activity against resistant strains | acs.org |

| Terminal Amine Group | ||

| Replacement of diethylamino with bulky (tert-butyl) or heterocyclic rings (piperidyl, pyrrolidino) | Substantial increase in activity against resistant strains | acs.org |

| Replacement of tertiary amine with a secondary amine | Generally leads to reduced potency | nih.gov |

| Other Features | ||

| Incorporation of intermolecular hydrogen-bonding motifs | Enhanced activity against drug-resistant P. falciparum | nih.gov |

| Introduction of an additional basic amino group (in 4-O analogues) | Can improve potency while retaining selectivity | nih.gov |

This table summarizes general findings from the cited research on various 4-aminoquinoline derivatives.

Stereochemical and Chiral Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of quinolin-4-amine derivatives. The introduction of chiral centers into the molecular structure can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

A prominent example of stereochemistry's importance is found in the side chain of 4-aminoquinoline derivatives. Many successful antimalarial compounds feature a chiral center in the alkyl side chain attached to the 4-amino group. For instance, the development of a novel 4-aminoquinoline derivative, [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], highlights the importance of a specific stereoisomer for curative activity against chloroquine-resistant malaria. asm.org The selection of the (S)-enantiomer was the result of detailed SAR studies that evaluated chirally defined side chains. asm.org

The synthesis and evaluation of new chiral 4-aminoquinolines have demonstrated that compounds with specific stereochemistry can be highly active against drug-resistant malaria in both in vitro and in vivo models. acs.org Similarly, in the development of antileishmanial agents, the introduction of chiral centers through modifications at the C-2 position of the quinoline ring has been a strategy to optimize potency and other drug-like properties. mdpi.com These findings underscore that controlling the stereochemistry is a critical aspect of designing potent and selective quinolin-4-amine-based therapeutics, as different isomers can have distinct binding affinities and metabolic stabilities.

Correlation between Physicochemical Parameters and Biological Response (e.g., pKa, Lipophilicity)

The biological activity of quinolin-4-amine derivatives is profoundly influenced by their physicochemical properties, particularly their ionization constant (pKa) and lipophilicity (fat-solubility). These parameters govern the absorption, distribution, metabolism, and ultimately, the interaction of the molecule with its biological target.

The pKa value determines the degree of ionization of a compound at a given pH. For many quinolin-4-amine derivatives, especially those with antimalarial activity, a key feature is the presence of two basic nitrogen atoms: one in the quinoline ring and another in the aliphatic side chain attached at the 4-position. frontiersin.org The quinolinic nitrogen acts as a weak base with a pKa of approximately 6, while the tertiary amine in the side chain is more basic, with a pKa in the range of 7 to 8. frontiersin.org This dual basicity is crucial for the compound's mechanism of action. It allows the drug to accumulate in the acidic food vacuole of the malaria parasite (pH ~5.2), a process known as ion trapping. acs.orgesr.ie Once inside, the protonated form of the drug is thought to interfere with the parasite's detoxification of heme, leading to parasite death. Studies have shown a direct correlation where higher pKa values can lead to a greater biological response. frontiersin.org

Lipophilicity, often expressed as the partition coefficient (log P), is critical for the molecule's ability to cross biological membranes. A sufficient degree of lipophilicity is essential for the compound to pass through the membranes of host cells and the parasite to reach its site of action. frontiersin.org However, an optimal balance is required; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Research has indicated that for certain series of quinoline derivatives, biological activity increases with lipophilicity. mdpi.com For instance, the presence of a halogen group in the side chain of some quinoline derivatives has been found to improve anticancer activity by increasing lipophilicity and subsequent cellular uptake. orientjchem.org Conversely, modifications that decrease lipophilicity, such as the introduction of a carboxylate anion, can impede antimalarial activity. mdpi.com

The interplay between these two parameters is critical. The design of effective quinolin-4-amine derivatives often involves fine-tuning the structure to achieve an optimal balance of basicity for target accumulation and lipophilicity for membrane permeation. acs.orgbenthamdirect.com

Table 1: Influence of Physicochemical Parameters on the Biological Activity of Quinolin-4-amine Derivatives

| Physicochemical Parameter | Typical Value/Characteristic | Biological Consequence | Source(s) |

| pKa (Quinoline Ring Nitrogen) | ~6 | Contributes to the overall basicity of the molecule, facilitating protonation in acidic environments. | frontiersin.org |

| pKa (Side Chain Amine) | ~7–8 | Essential for ion trapping and accumulation within the acidic food vacuole of the malaria parasite. Higher pKa can correlate with greater activity. | frontiersin.orgacs.org |

| Lipophilicity (log P) | Varies with substitution | Crucial for permeating biological membranes to reach the target site. Activity can increase with lipophilicity, but a balance is needed. | frontiersin.orgmdpi.comorientjchem.org |

Strategies for Overcoming Drug Resistance through SAR Optimization

The emergence of drug resistance, particularly in the context of malaria, has severely compromised the efficacy of classical 4-aminoquinoline drugs like Chloroquine. cbijournal.com A significant finding from SAR studies is that this resistance often arises from compound-specific efflux mechanisms, where the parasite actively pumps the drug out, rather than from a change in the drug's molecular target. acs.orgbenthamdirect.comnih.gov This has spurred extensive research into SAR-guided modifications of the quinolin-4-amine scaffold to create analogues that can evade these resistance mechanisms.

A primary and highly successful strategy involves the modification of the N-alkyl amino side chain . acs.orgcbijournal.com

Altering Side Chain Length: It has been established that either shortening or lengthening the carbon linker between the two amino groups in the side chain can restore activity against chloroquine-resistant (CQR) parasite strains. esr.ienih.govasm.org

Varying Basicity and Branching: Systematic variation of the side chain's structure, basicity, and branching patterns has yielded new derivatives with high potency against both sensitive and resistant strains. nih.govacs.org Introducing a third basic amino group can further enhance accumulation in the parasite's acidic vacuole, although the structure and basicity must be co-optimized. nih.gov

Incorporating Bulky or Novel Groups: Replacing the terminal diethylamino group with bulkier substituents (e.g., tert-butyl) or heterocyclic rings (e.g., piperidyl, pyrrolidino) has led to a significant increase in activity against CQR strains. acs.org Additionally, creating hybrid molecules that fuse the 4-aminoquinoline scaffold with other chemical moieties, such as chalcones or pyrimidines, has produced compounds with potent activity against multidrug-resistant parasites. bohrium.comnih.gov

Another approach involves modification of the quinoline core . While substitutions on the quinoline ring are generally less tolerated, some strategies have shown promise. acs.org One novel approach is the alkylation of the 4-amino group itself. The synthesis of 4-methylaminoquinoline derivatives has been explored, with results suggesting this modification is well-tolerated and can produce compounds with significant activity against resistant parasites and potentially reduced toxicity. acs.orgnih.gov

These SAR-driven strategies have led to the identification of numerous quinolin-4-amine derivatives that are significantly more potent than Chloroquine against resistant P. falciparum strains, demonstrating that rational chemical modification is a powerful tool to combat drug resistance. mdpi.comnih.govnih.gov

Table 2: In Vitro Antimalarial Activity of Selected Quinolin-4-amine Derivatives Against Resistant Strains

| Compound Type/Modification | Target Strain(s) | IC₅₀ (µM) | Key Finding | Source(s) |

| 4-Aminoquinolinyl-chalcone amide (Compound 15) | W2 (CQR) | 0.07 | Displayed two-fold higher activity than Chloroquine against the resistant strain. | bohrium.com |

| 4-Aminoquinoline-pyrimidine hybrid (Compound 8l) | W2 (CQR) | 0.01 | Showed 26-fold higher activity than Chloroquine against the resistant strain. | nih.gov |

| 4-Aminoquinoline-pyrimidine hybrid (Compound 8n) | W2 (CQR) | 0.01 | Showed 26-fold higher activity than Chloroquine against the resistant strain. | nih.gov |

| Tribasic 7-chloro-4-aminoquinoline (Compound 5a) | Dd2 (CQR) | 0.0281 | Significantly more potent than Chloroquine (IC₅₀ = 0.140 µM) against the resistant strain. | nih.govacs.org |

| Tribasic 7-chloro-4-aminoquinoline (Compound 5b) | Dd2 (CQR) | 0.0385 | Significantly more potent than Chloroquine (IC₅₀ = 0.140 µM) against the resistant strain. | nih.govacs.org |

| 4-Aminoquinoline hydrazone (Compound 2) | K1 (CQR) | 0.026 (72h) | Showed potent activity against a multidrug-resistant strain after 72 hours. | mdpi.comresearchgate.net |

| 4-Methylaminoquinoline (Compound 9a) | K1 (CQR) | <0.5 | N-methylation of the 4-amino group was well tolerated and maintained activity against a resistant strain. | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the drug concentration required to inhibit 50% of parasite growth. CQR = Chloroquine-Resistant.

Biological Activities and Mechanistic Investigations of Quinolin 4 Amine Derivatives in Vitro Research

Antifungal Activity: Elucidation of Inhibitory Mechanisms

Recent in vitro research has explored the potential of quinolin-4-amine derivatives as antifungal agents, revealing mechanisms that differ from traditional membrane-disrupting antifungals.

Absence of Fungal Membrane Disruption

Studies on certain quinolin-4-amine derivatives indicate that their antifungal action is not necessarily dependent on the physical disruption of the fungal cell membrane. While some quinoline (B57606) compounds do act by compromising membrane integrity, others employ more subtle mechanisms. For instance, some quinoline-thiazole derivatives exert their antifungal effect by inhibiting the production of ergosterol (B1671047), a vital component for fungal membrane structure and function. acs.org For other compounds in the same series, the antifungal activity was not linked to ergosterol depletion, suggesting alternative mechanisms of action. acs.org

Investigations into long-chain 4-aminoquinoline (B48711) (4-AQ) derivatives revealed that many exhibit weak to moderate direct antifungal activity against Candida species. nih.gov However, their significant value may lie in their ability to inhibit virulence factors, such as the transition from yeast to hyphal form in Candida albicans, a critical step in establishing infection. nih.gov This anti-filamentation activity suggests a mechanism targeting signaling pathways or cellular processes rather than causing overt membrane damage. nih.gov

Furthermore, some quinoline analogs like chloroquine (B1663885) are known to accumulate in the acidic vacuoles of fungi. google.com This accumulation can impair vacuolar function, which is crucial for ion and pH homeostasis, thereby inhibiting fungal growth without causing direct lysis of the outer cell membrane. google.com Similarly, the antifungal agent clioquinol, a quinoline derivative, was found to induce depolarization of the fungal membrane at low concentrations, affecting its normal function, while only causing direct disruption at higher concentrations. d-nb.info This points to a concentration-dependent mechanism that does not always involve membrane rupture. d-nb.info

Antimalarial Activity: In Vitro Efficacy and Resistance Mitigation

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with ongoing research focused on derivatives that can overcome the widespread resistance developed by the Plasmodium falciparum parasite to older drugs like chloroquine.

Inhibition of Heme Polymerization

A primary mechanism of action for 4-aminoquinoline-based antimalarials is the inhibition of heme detoxification in the malaria parasite. tandfonline.comtandfonline.com During its life cycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. tandfonline.com

4-aminoquinoline derivatives disrupt this process. tandfonline.comnih.gov The quinoline ring system forms a complex with the heme molecule, effectively capping it and preventing it from being added to the growing hemozoin crystal. tandfonline.comtandfonline.com This inhibition of heme polymerization leads to an accumulation of toxic free heme within the parasite's food vacuole, causing oxidative damage and ultimately killing the parasite. tandfonline.comtandfonline.com Numerous studies on newly synthesized 4-aminoquinoline derivatives, including various hybrid molecules and those with modified side chains, confirm that their antimalarial activity is directly linked to their ability to form a complex with hematin (B1673048) and inhibit the formation of β-hematin (synthetic hemozoin) in vitro. tandfonline.comtandfonline.comacs.orgasm.org

Activity Against Chloroquine-Resistant Strains of Plasmodium falciparum

A major goal of current antimalarial research is the development of agents effective against chloroquine-resistant (CQ-R) strains of P. falciparum. In vitro studies have identified numerous quinolin-4-amine derivatives that exhibit high potency against these resistant parasites. acs.orgmdpi.comnih.gov

Researchers have successfully designed hybrid molecules, such as 4-aminoquinoline-pyrimidine hybrids, that display significantly greater activity against CQ-R strains (e.g., W2) than chloroquine itself. mdpi.com Other novel derivatives, including TDR 58845 and TDR 58846, have demonstrated potent, low-nanomolar activity against a range of CQ-R and multidrug-resistant P. falciparum clones and field isolates. nih.gov The modification of the side chain has proven to be a successful strategy, with dibemequine analogues and compounds with shortened side chains retaining or even exceeding the activity of chloroquine against resistant strains. tandfonline.comacs.org This suggests that the mechanism of resistance can be circumvented by altering the drug's structure to potentially evade the parasite's resistance machinery, such as the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov

Table 1: In Vitro Activity of Selected Quinolin-4-amine Derivatives Against Chloroquine-Sensitive (CQ-S) and Chloroquine-Resistant (CQ-R) P. falciparum Strains

| Derivative/Compound | Target Strain (CQ-S) | IC₅₀ (nM) (CQ-S) | Target Strain (CQ-R) | IC₅₀ (nM) (CQ-R) | Source |

| 4-aminoquinoline-pyrimidine hybrid | D6 | <33 | W2 | 33 | mdpi.com |

| Chloroquine | D6 | Not specified | W2 | 370 | mdpi.com |

| TDR 58845 | 3D7 | <12 | W2 | 14.8 | nih.gov |

| TDR 58846 | 3D7 | <12 | W2 | 14.2 | nih.gov |

| Benzylmethylpyridylmethylamine analogue | NF54 | <100 | Dd2 | <100 | acs.org |

| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine | CQ-S | Not specified | CQ-R | Curative Activity | asm.org |

| Side-chain modified 4-aminoquinoline (Compound 20c) | 3D7 | Not specified | K1 | ~4x more potent than CQ | researchgate.net |

Multi-stage Antimalarial Activity

An ideal antimalarial drug would be effective against multiple stages of the parasite's complex life cycle, not just the asexual blood stages that cause clinical symptoms. This includes activity against the liver stages (preventing infection) and the sexual gametocyte stages (blocking transmission to mosquitoes).

Recent research has identified quinolin-4-amine derivatives with such multi-stage activity. The novel compounds TDR 58845 and TDR 58846 were found to be active not only against the asexual blood stages but also against both early and late-stage P. falciparum gametocytes in vitro. nih.gov Another compound, LDT-623, demonstrated a broad spectrum of activity, inhibiting liver schizonts, stage IV-V gametocytes, and even ookinetes (a stage that develops within the mosquito). nih.gov Similarly, a series of quinoline-4-carboxamides was developed, leading to a compound (DDD107498) with activity against multiple life-cycle stages of the parasite. acs.orgresearchgate.net This multi-stage efficacy represents a significant advantage, as such compounds could potentially be used for prophylaxis, treatment, and transmission blocking, making them valuable tools in malaria eradication efforts. nih.govacs.org

Antiviral Activity: Focus on Anti-HIV-1 Mechanisms

Quinolin-4-amine derivatives have emerged as a significant class of compounds in the search for novel anti-HIV-1 agents. Research has identified several mechanisms through which these molecules can inhibit viral replication, primarily by targeting key viral enzymes.

One major target is the HIV-1 reverse transcriptase (RT) , an enzyme crucial for converting the viral RNA genome into DNA. Certain 2,4-disubstituted quinoline derivatives, such as 2-phenylamino-4-phenoxy-quinolines, have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Molecular docking studies have provided insights into the interactions between these quinoline compounds and the NNRTI-binding pocket of the enzyme, highlighting the importance of substituents at the 2- and 4-positions of the quinoline core for potent inhibitory activity. mdpi.com For instance, derivatives like 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (IC₅₀ = 1.93 µM) and 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (IC₅₀ = 1.22 µM) have shown inhibitory concentrations comparable to the established NNRTI, nevirapine. mdpi.com

Another critical enzyme in the HIV-1 life cycle is HIV integrase (IN) , which facilitates the integration of viral DNA into the host cell's genome. Quinolonyl derivatives have been developed as potent inhibitors of this enzyme. acs.orgnih.gov Some compounds exhibit a dual-action mechanism, inhibiting both the catalytic functions of integrase (3'-processing and strand transfer) and its interactions with viral RNA, which are necessary for proper virion maturation. acs.org For example, novel bifunctional quinolonyl diketo acid derivatives have been synthesized and shown to be potent inhibitors of both the strand transfer and 3'-processing steps of the integration reaction. nih.gov One such derivative, compound 8 , demonstrated significant antiviral efficacy in HIV-1 infected cells with an EC₅₀ value of 4.29 μM and low cytotoxicity. nih.gov Further studies on quinolinonyl derivatives identified compounds that potently inhibited both the LEDGF-independent IN catalytic activity and IN-RNA binding in the submicromolar range. acs.org The approved drug Elvitegravir is a notable example of a quinoline-4-one derivative that functions as an HIV integrase inhibitor. mdpi.com

Some 2-(aryl or heteroaryl)quinolin-4-amines have also demonstrated anti-HIV-1 activity at micromolar concentrations with low cellular toxicity in in vitro assays. nih.gov

Antiproliferative and Anticancer Activity: Molecular and Cellular Research

The quinoline scaffold is a key feature in numerous compounds investigated for their potential in cancer therapy. Derivatives of quinolin-4-amine have been extensively studied for their antiproliferative and anticancer properties, with research focusing on their molecular targets and cellular effects. nih.govresearchgate.net

A promising strategy in cancer treatment involves the targeted inhibition of protein kinases, which are key regulators of cell proliferation and survival. researchgate.net The Pim-1 kinase , a serine/threonine kinase, is frequently overexpressed in various leukemias and solid tumors, making it an attractive target for pharmacological intervention. nih.govnih.govekb.eg

Several series of quinoline derivatives have been designed and synthesized as potent Pim-1 kinase inhibitors. nih.gov Mechanistic studies of certain quinoline derivatives revealed their potential as Pim-1 inhibitors, which contributes to their anti-prostate cancer activity. nih.gov For example, compound 9g from one study was identified as a potential Pim-1 kinase inhibitor. nih.gov In another study, quinoline-carboxamide derivatives 4b and 4c were found to have inhibitory activity against Pim-1 kinase comparable to the reference compound quercetagetin. researchgate.net

Structure-based drug design has led to the development of quinolone-based inhibitors with high potency. One of the most effective compounds from a series of 7-[(2-Carboxyethyl)amino]-1-substituted-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acids demonstrated an IC₅₀ value of 0.29 µM against Pim-1 kinase. nih.gov Additionally, newly designed pyridine-quinoline hybrids have shown potent inhibitory activity against PIM-1 kinase, with compounds 5c , 6e , and 14a being particularly notable. ekb.egtandfonline.com

A hallmark of cancer is uncontrolled cell division, and a key mechanism of many anticancer agents is the ability to halt the cell cycle and induce programmed cell death (apoptosis). Quinolin-4-amine derivatives have been shown to exert their antiproliferative effects through these pathways.

Studies have demonstrated that various quinoline derivatives can induce cell cycle arrest at different phases. For instance, certain pyranoquinoline derivatives and a novel quinoline derivative of combretastatin (B1194345) A-4 (12c ) were found to arrest the cell cycle at the G2/M phase. tandfonline.comosti.gov Similarly, other lH-pyrazolo[3,4-b]quinolin-3-amine derivatives caused cell cycle arrest in the sub-G1 phase in HCT-116 colorectal cancer cells. nih.gov

Following cell cycle arrest, many of these compounds trigger apoptosis. This has been confirmed through various cellular markers, such as chromatin condensation, caspase activation, and PARP cleavage.

A representative compound, 10g , was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells. nih.gov

The quinoline derivative 6MN-4-AQ induced apoptosis in pancreatic cancer cells through Caspase-3 activation and cleavage of PARP. researchgate.net

Derivatives of 6-cinnamamido-quinoline-4-carboxamide were shown to cause massive apoptosis, as evidenced by caspase-9 activation. nih.gov

Pyridine-quinoline hybrids such as 6e , 13a , and 13c were also found to be significant inducers of apoptosis and activators of caspase 3/7. tandfonline.com

These findings indicate that a primary mode of anticancer action for many quinolin-4-amine derivatives is the disruption of the cell cycle and the activation of apoptotic pathways. researchgate.netnih.govtandfonline.com

The in vitro antiproliferative activity of quinolin-4-amine derivatives has been evaluated against a wide range of human cancer cell lines, demonstrating their broad potential. The potency of these compounds is often quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.

Numerous studies have reported significant cytotoxic effects. For example, a series of 2-substituted-4-amino-6-halogenquinolines exhibited excellent antiproliferative activity against H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric) cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range. mdpi.com Compound 8e from this series was particularly potent, with an IC₅₀ of 0.03 μM against the H-460 cell line. mdpi.com

Other examples include:

4-anilinoquinolinylchalcone derivatives , which were cytotoxic to Huh-7 (liver) and MDA-MB-231 (breast) cancer cells with IC₅₀ values below 2.03 μM, while showing low cytotoxicity to normal lung cells. mdpi.com

N-substituted 4-aminoquinoline derivatives , which showed potent activity against the MCF-7 breast cancer cell line, with some compounds being almost three times more potent than the reference drug doxorubicin. researchgate.net

Quinoline derivatives designed as Pim-1 inhibitors , which showed potent activity against the human prostatic cancer PC-3 cell line, with compounds 9d , 9f , and 9g having GI₅₀ values of 2.60, 2.81, and 1.29 μM, respectively. nih.gov

A quinoline derivative of combretastatin A-4, 12c , which displayed potent activity against MCF-7, HL-60, HCT-116, and HeLa cell lines with IC₅₀ values ranging from 0.010 to 0.042 µM. tandfonline.com

The table below summarizes the antiproliferative activity of selected quinolin-4-amine derivatives against various cancer cell lines.

Receptor Binding and Modulation Studies

Beyond targeting enzymes and cellular processes like apoptosis, quinolin-4-amine derivatives have also been investigated as ligands for specific receptors, modulating their function.

The 5-HT₃ receptor is a ligand-gated ion channel and a well-established therapeutic target, particularly for the management of nausea and vomiting. d-nb.info Quinoline-based structures have been identified as potent ligands for this receptor. acs.org

Research has focused on synthesizing series of quinoline and isoquinoline (B145761) derivatives and evaluating their affinity for the 5-HT₃ receptor, typically through radioligand displacement assays using substances like [³H]granisetron. acs.orgacs.org These studies have led to the discovery of several high-affinity ligands. For example, a series of (iso)quinoline and quinazoline (B50416) compounds yielded derivative 22 , which showed exceptionally high affinity, with a pKᵢ value greater than 10. acs.org

Structure-activity relationship (SAR) studies have been crucial in optimizing these ligands. It has been found that for quipazine (B1207379) derivatives, which are based on a quinoline nucleus, substituents at the 3- and 4-positions play a significant role in their interaction with the receptor. acs.org The most active ligands in one study were quipazine derivatives that featured a phenyl group at the 4-position and various oxygenated alkyl side chains at the 3-position of the quinoline core, with several compounds showing subnanomolar affinity. acs.org Another study on quinolinecarboxylic acid derivatives identified compounds 21a and 21b with high affinity for the 5-HT₃ receptor, showing Kᵢ values of 12.3 nM and 9.9 nM, respectively. researchgate.net

Furthermore, investigations have explored not just the binding affinity but also the functional activity (intrinsic efficacy) of these ligands. Depending on the specific substitutions on the quinoline moiety, derivatives can act as full agonists, partial agonists, or antagonists at the 5-HT₃ receptor. acs.org

The table below presents binding affinity data for selected quinoline derivatives at the 5-HT₃ receptor.

Adenosine (B11128) Receptor (AR) Allosteric Modulation (e.g., A3AR, A1AR)

Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). researchgate.netnih.gov These compounds interact with a binding site on the receptor that is distinct from the orthosteric site where the endogenous agonist adenosine binds. nih.govfrontiersin.org This allosteric interaction does not activate the receptor directly but rather enhances the response of the receptor to an orthosteric agonist. frontiersin.org The binding pocket for these modulators has been predicted to be an extrahelical, lipid-facing site encompassing transmembrane domains 1 and 7, and helix 8. nih.gov This allosteric modulation presents a therapeutic advantage, as PAMs would primarily act in tissues where endogenous adenosine levels are elevated, such as in areas of inflammation or in tumors, potentially leading to more site-specific effects with fewer side effects compared to conventional orthosteric agonists. researchgate.netfrontiersin.org

Agonist Efficacy and Potency Enhancement

A key characteristic of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3AR PAMs is their ability to enhance the maximal efficacy (Emax) and, in some cases, the potency (EC50) of A3AR agonists. nih.govnih.gov In functional assays, such as [35S]GTPγS binding, numerous derivatives have demonstrated a significant potentiation of the Emax of the potent A3AR agonist Cl-IB-MECA. nih.govnih.gov

For instance, compounds like 2-heptan-4-yl-N-3,4-dichlorophenyl-1H-imidazo[4,5-c]quinolin-4-amine (a derivative numbered 14 in one study) and 2-cyclononyl-N-3,4-dichlorophenyl-1H-imidazo[4,5-c]quinolin-4-amine (derivative 20) have been shown to greatly enhance the Cl-IB-MECA-stimulated [35S]GTPγS binding Emax. nih.govfigshare.com Another notable compound, LUF6000 (N-(3,4-Dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine), was found to enhance agonist efficacy by 45% in a functional assay. nih.govnih.gov Similarly, the 2-cyclopentyl-4-benzylamino analogue potentiated the maximum efficacy of Cl-IB-MECA by 45-50%. nih.gov

While many derivatives in this class enhance agonist efficacy, their effect on agonist potency can vary. researchgate.netnih.gov Some modulators, like LUF6000, enhance agonist efficacy without significantly affecting agonist potency. nih.govnih.gov However, other derivatives, particularly at higher concentrations, may reduce agonist potency, which is thought to be due to a secondary mechanism involving competition at the orthosteric binding site. researchgate.net In one study of a quinoline series, the lead compound with a cyclohexyl substitution (compound 17) produced the greatest increase in efficacy without reducing the potency of Cl-IB-MECA. acs.org

Table 1: Allosteric Enhancement of A3AR by Quinolin-4-amine Derivatives Data extracted from functional assays measuring agonist-stimulated [³⁵S]GTPγS binding.

| Compound | Substitution Pattern | Effect on Agonist (Cl-IB-MECA) Efficacy | Effect on Agonist Potency | Reference |

|---|---|---|---|---|

| LUF6000 | 2-cyclohexyl-4-(3,4-dichlorophenyl)amino | Enhanced by 45% | No influence | nih.govnih.gov |

| Compound 38 (from study) | 2-cyclopentyl-4-benzylamino | Enhanced by 45-50% | Not specified | nih.gov |

| Compound 14 (from study) | 2-heptan-4-yl-N-3,4-dichlorophenyl | Greatly enhanced Emax | Not specified | nih.govfigshare.com |

| Compound 20 (from study) | 2-cyclononyl-N-3,4-dichlorophenyl | Greatly enhanced Emax | Not specified | nih.govfigshare.com |

| Compound 17 (from study) | N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide | Increased efficacy | No reduction in potency | acs.org |

Receptor Dissociation Rate Modulation

A hallmark of allosteric modulators is their ability to influence the binding kinetics of orthosteric ligands. For A3AR PAMs of the 1H-imidazo[4,5-c]quinolin-4-amine class, a common finding is their ability to decrease the dissociation rate of radiolabeled agonists from the receptor. nih.gov This "slowing" of the dissociation rate is indicative of a positive allosteric interaction, where the PAM stabilizes the agonist-receptor complex. universiteitleiden.nluniversiteitleiden.nl

LUF6000, for example, was observed to decrease the rate of dissociation of the agonist [125I]I-AB-MECA from the A3AR. nih.gov This effect is dependent on the chemical structure of the modulator. Studies have shown that bulky cycloalkyl substitutions at the 2-position of the imidazoquinoline core, ranging from cyclobutyl to cyclooctyl/cyclononyl, produced the maximal effects in slowing agonist dissociation. acs.org Specifically, the 2-heptan-4-yl imidazoquinolin-4-amine modulator (compound 13 in the study) produced the most significant slowing of the [125I]I-AB-MECA dissociation rate. acs.org In contrast, compounds with smaller substitutions, such as a cyclopropyl (B3062369) group, did not affect the agonist dissociation rate, suggesting they lack allosteric actions. acs.org

A series of 2,4-disubstituted quinolines were also investigated, with compound 27 (LUF6096) and the reference modulator 34 (LUF6000) both decreasing the dissociation rate of [125I]I-AB-MECA from human A3 receptors. universiteitleiden.nl

Selectivity Across AR Subtypes

The allosteric modulation by quinolin-4-amine derivatives often exhibits selectivity for specific adenosine receptor (AR) subtypes. While potent allosteric enhancement is well-documented for the A3AR, the effects on other subtypes like A1AR, A2AAR, and A2BAR are typically much weaker or absent. nih.gov This subtype selectivity is a significant advantage, as it suggests the allosteric binding site is not as evolutionarily conserved across AR subtypes as the orthosteric site, allowing for more targeted drug design. universiteitleiden.nl

In binding assays, many 1H-imidazo[4,5-c]quinolin-4-amine derivatives show high potency at the human A3AR with significantly lower potency at A1, A2A, and A2B receptors. nih.gov For example, LUF6000 displayed minimal inhibition of orthosteric radioligand binding at A1 and A2A receptors while acting as a potent A3AR PAM. nih.gov Similarly, a study on 2,4-disubstituted quinolines found that while several compounds decreased the agonist dissociation rate at the A3 receptor, they did not influence the dissociation rate from the A1 receptor. universiteitleiden.nl This indicates a high degree of selectivity for the A3AR allosteric site.

Table 2: Binding Potency (Ki, nM) of a Quinolin-4-amine Derivative Across Human AR Subtypes Data from radioligand binding assays.

| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) | Reference |

|---|---|---|---|---|

| LUF6000 (Compound 43 in study) | >10,000 | 3,730 ± 580 | 1,860 ± 320 | nih.gov |

Dopamine (B1211576) Receptor (D3R) Affinity

Certain quinoline derivatives have been investigated for their affinity for dopamine receptors, particularly the D3 subtype (D3R), which is a promising target for neuropsychiatric disorders. nih.gov These studies involve different structural scaffolds of quinoline compared to the A3AR modulators, often featuring an arylpiperazine moiety connected to the quinoline core via a linker. nih.govacs.org

Research has shown that the point of connection of the linker to the quinoline ring influences D3R binding affinity and selectivity over the D2 receptor. nih.govacs.org In one series of 2-methoxyphenylpiperazine quinolinylamide analogues, the 3- and 7-quinolinyl positions were slightly preferred over the 2-quinolinyl position for D3R affinity. nih.govacs.org For example, the 2-quinolinyl analogue (compound 23) showed a 3-fold decrease in D3R affinity compared to the 3- and 7-quinolinyl analogues (compounds 26 and 31). nih.govacs.org

Other structural modifications, such as adding a hydroxyl group to the linker chain or altering the arylpiperazine group, also modulate D3R affinity and selectivity. nih.gov For instance, among a series of quinoline-3-carboxamide (B1254982) analogues, a compound featuring a 2,3-dichlorophenylpiperazine group (compound 36) showed high D3R affinity (Ki = 0.58 nM) and excellent selectivity (253-fold) over the D2R. nih.govacs.org

Table 3: Binding Affinities (Ki, nM) of Quinoline Derivatives at Human D2 and D3 Receptors

| Compound (from study) | Quinoline Linkage | Arylpiperazine Moiety | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|---|---|

| 23 | 2-carboxamide | 2-methoxyphenyl | 15.2 ± 1.6 | 1050 ± 120 | 69 | nih.govacs.org |

| 26 | 3-carboxamide | 2-methoxyphenyl | 4.9 ± 0.6 | 1150 ± 190 | 235 | nih.govacs.org |

| 31 | 7-carboxamide | 2-methoxyphenyl | 4.2 ± 0.3 | 1040 ± 100 | 248 | nih.govacs.org |

| 36 | 3-carboxamide | 2,3-dichlorophenyl | 0.58 ± 0.04 | 147 ± 15 | 253 | nih.govacs.org |

Antibacterial Activity: Insights into Target Interaction and Inhibition

Quinoline-based structures have served as a foundation for developing potent antibacterial agents. usf.edunih.gov Research has focused on the synthesis and evaluation of various 4-aminoquinoline derivatives for their efficacy against pathogenic bacteria, including multidrug-resistant strains. mdpi.comnih.gov

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Several studies have highlighted the potential of 4-aminoquinoline derivatives as inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), a major public health concern. usf.edunih.gov The antibacterial activity is highly dependent on the substitution pattern of the quinoline scaffold.

In one study, a series of 4-aminoquinoline derivatives were synthesized and tested against MRSA. mdpi.com Compound 6-chlorocyclopentaquinolinamine (designated 7b) exhibited potent inhibition with a Minimum Inhibitory Concentration (MIC) of 0.125 mM. mdpi.compreprints.org Another compound, 7-chlorophenylquinolinamine (5b), also showed modest inhibitory effects. preprints.org Docking studies suggested that these compounds interact with the Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin (B1676495) resistance in S. aureus. mdpi.compreprints.orgresearchgate.net The binding interactions were found to be a combination of hydrophobic interactions (with residues ALA601, ILE614), hydrogen bonding (with GLN521), and halogen contacts (with TYR519, THR399). mdpi.compreprints.org The superior activity of 6-chlorocyclopentaquinolinamine was attributed to additional π-alkyl interactions and more favorable docking parameters. mdpi.compreprints.org

Another study reported a series of quinoline compounds with potent activity against MRSA, with one derivative (compound 6 in the study) showing an MIC of 1.5 µg/mL. usf.edu These findings underscore that the quinoline scaffold is a promising template for the development of novel anti-MRSA agents. usf.edunih.gov

Table 4: Anti-MRSA Activity of Selected Quinolin-4-amine Derivatives

| Compound Name/Designation | MIC against MRSA | Proposed Target/Interaction | Reference |

|---|---|---|---|

| 6-chlorocyclopentaquinolinamine (7b) | 0.125 mM | PBP2a binding (hydrophobic, H-bond, halogen, π-alkyl interactions) | mdpi.compreprints.org |

| 7-chlorophenylquinolinamine (5b) | Moderate activity | PBP2a binding (hydrophobic, H-bond, halogen interactions) | mdpi.compreprints.org |

| Compound 4 (from study) | 0.75 µg/mL | Not specified | usf.edu |

| Compound 6 (from study) | 1.5 µg/mL | Not specified | usf.edu |

Penicillin Binding Protein 2a (PBP2a) Docking and Binding

In silico docking studies have been employed to investigate the binding interactions of 4-aminoquinoline derivatives within the active site of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA). These computational analyses provide insights into the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds against MRSA. mdpi.comscilit.comresearchgate.net

Docking analyses performed within the PBP2a binding site (PDB: 4DK1) have revealed that various 4-aminoquinoline derivatives can establish multiple key interactions with amino acid residues. mdpi.comresearchgate.net For instance, compounds such as 7-chlorophenylquinolinamine (5b) and 6-chlorocyclopentaquinolinamine (7b) have been shown to bind effectively through a combination of forces. mdpi.comscilit.com These interactions include hydrophobic contacts with residues like ALA601 and ILE614, hydrogen bonding primarily with GLN521, and halogen contacts involving TYR519 and THR399. mdpi.comresearchgate.net

The compound 6-chlorocyclopentaquinolinamine (7b), which demonstrated potent inhibition against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.125 mM, showed enhanced binding characteristics. mdpi.comresearchgate.net Its superior interaction within the PBP2a binding pocket is attributed to additional π-alkyl interactions and more favorable docking parameters, including a higher Ligscore2 (4.03), PLP1 (59.15), and Dock Score (34.31). researchgate.net In contrast, another derivative, 2-fluorocycloheptaquinolinamine (9d), exhibited weaker activity. This reduced efficacy is likely due to its bulkier structure, which may hinder optimal binding and results in fewer stabilizing interactions within the target site. mdpi.comscilit.comdntb.gov.ua These findings underscore the importance of specific structural features in the design of effective 4-aminoquinoline-based PBP2a inhibitors. dntb.gov.ua

| Compound | Interacting Residues | Interaction Types | Reference |

|---|---|---|---|

| 7-chlorophenylquinolinamine (5b) | ALA601, ILE614, GLN521, TYR519, THR399 | Hydrophobic, Hydrogen Bonding, Halogen Contacts | mdpi.comresearchgate.net |

| 6-chlorocyclopentaquinolinamine (7b) | ALA601, ILE614, GLN521, TYR519, THR399 | Hydrophobic, Hydrogen Bonding, Halogen Contacts, π-Alkyl Interactions | mdpi.comresearchgate.net |

| 2-fluorocycloheptaquinolinamine (9d) | Not specified in detail, noted as having limited interactions | Weaker binding due to bulky structure | mdpi.comdntb.gov.ua |

Non-Biological Research Applications: Corrosion Inhibition Studies

Quinoline derivatives, including compounds structurally related to quinolin-4-amine, have been extensively studied for their application as corrosion inhibitors, particularly for mild steel in acidic environments. najah.edubioline.org.brresearchgate.net These compounds are effective due to the presence of electron-rich heteroatoms (nitrogen, oxygen) and π-electrons in their aromatic structure, which facilitate strong adsorption onto metal surfaces. bioline.org.brbohrium.com

Adsorption Behavior on Metal Surfaces

The primary mechanism by which quinoline derivatives protect metals from corrosion is through adsorption onto the metal surface, creating a protective barrier that isolates the metal from the aggressive acidic medium. najah.eduias.ac.in This adsorption process involves the displacement of water molecules from the metal surface by the organic inhibitor molecules. tandfonline.com

Studies consistently show that the adsorption of quinoline derivatives on mild steel surfaces follows the Langmuir adsorption isotherm. najah.edubohrium.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the surface. The adsorption is influenced by the molecular structure of the inhibitor, its concentration, and the temperature. najah.edu The presence of heteroatoms and π-electron systems in the quinoline ring allows for strong interaction with the vacant d-orbitals of iron atoms on the steel surface. najah.edu Surface analysis techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have provided physical evidence of a protective film formed by the adsorbed inhibitor molecules, resulting in a smoother surface morphology compared to the corroded metal in the absence of the inhibitor. researchgate.netcolab.ws The process is generally spontaneous, as indicated by negative values of the standard free energy of adsorption (ΔG⁰ads). researchgate.net

Inhibitory Mechanisms in Acidic Environments

In acidic solutions, such as hydrochloric acid (HCl), quinoline derivatives function as mixed-type inhibitors. najah.edubohrium.comias.ac.in This means they suppress both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas). tandfonline.comcolab.ws Potentiodynamic polarization studies show that in the presence of these inhibitors, both the cathodic and anodic Tafel curves shift to lower current densities, confirming their mixed-inhibitory effect. ias.ac.intandfonline.com